2-Methyl-3,5-dinitrobenzoic acid
Overview
Description
2-Methyl-3,5-dinitrobenzoic acid is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid. The nitration process typically involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar nitration protocols but with optimized conditions for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical conditions involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: The major products are 2-methyl-3,5-diaminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Methyl-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with cellular membranes and enzymes. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with ergosterol synthesis, a crucial component of fungal cell membranes . The nitro groups play a significant role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
- 3,5-Dinitrobenzoic acid
- Methyl 3,5-dinitrobenzoate
- 4-Nitrobenzoic acid
Comparison: 2-Methyl-3,5-dinitrobenzoic acid is unique due to the presence of the methyl group, which influences its reactivity and physical properties. Compared to 3,5-dinitrobenzoic acid, the methyl group in this compound can affect its solubility and melting point. Additionally, the methyl group can impact the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
2-methyl-3,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNZMKTJIBBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067360 | |
Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28169-46-2 | |
Record name | 2-Methyl-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28169-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitro-o-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,5-dinitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DINITRO-O-TOLUIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025937BG8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key structural features of 2-Methyl-3,5-dinitrobenzoic acid observed in its crystal structure?
A1: The crystal structure of this compound reveals some interesting features. The molecule exhibits disorder in the positions of some atoms. Specifically, the oxygen atoms of the nitro groups, the methyl hydrogen atoms, and the carboxyl C=O and C—OH groups are disordered over two sets of sites. [] This means these atoms can occupy different positions within the crystal structure. The occupancy ratio for these disordered sites is 0.595(16):0.405(16). [] Furthermore, the molecules form inversion dimers in the crystal lattice, linked together by pairs of O—H⋯O hydrogen bonds. [] These hydrogen bonds involve both of the disordered carboxyl group components. Additional C—H⋯O bonds and weak C—H⋯π interactions further stabilize the crystal packing. []
Q2: What types of studies have been conducted on this compound beyond crystallography?
A2: While one abstract focuses solely on the crystallographic analysis of this compound [], another mentions investigations into its vibrational, optical, thermal, and theoretical properties. [] This suggests researchers are interested in understanding how this compound behaves under various conditions and exploring its potential for applications that rely on these properties, such as nonlinear optics.
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